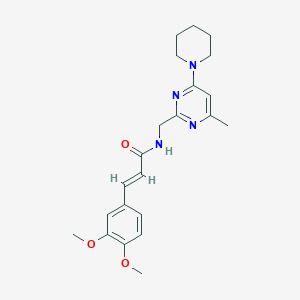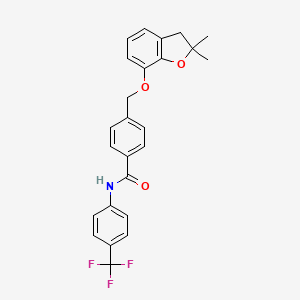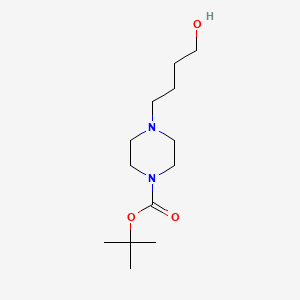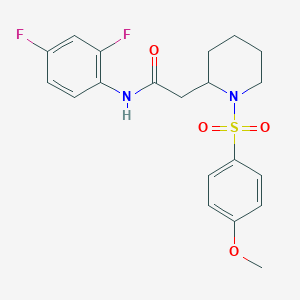
(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrimidine derivative, which is a class of compounds that have a wide range of biological activities . Pyrimidines are crucial components of many biological molecules, including DNA and RNA. The compound also contains a piperidine ring, which is often found in many pharmaceuticals and natural products.
Scientific Research Applications
Synthesis and Biological Evaluation
- Compounds similar to (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide have been synthesized and evaluated for their potential in treating various conditions. For instance, novel derivatives have been explored for anti-inflammatory, analgesic, antiallergic, and anticancer activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020), (Nishikawa et al., 1989).
Anti-angiogenic and DNA Cleavage Studies
- Certain derivatives have been shown to exhibit significant anti-angiogenic and DNA cleavage activities, suggesting their potential use in cancer treatment (Kambappa et al., 2017).
Inhibitor Studies
- Some compounds of this class have been studied for their role as inhibitors, like the inducible nitric oxide synthase inhibitors, which can be beneficial in treating inflammatory diseases (Chida et al., 2005).
Antiproliferative Activity Against Cancer Cell Lines
- Research has been conducted on the antiproliferative effects of related compounds against various human cancer cell lines, showing potential as anticancer agents (Mallesha et al., 2012).
Metabolism in Clinical Trials
- Studies on the metabolism of similar compounds in clinical trials, particularly for chronic myelogenous leukemia, have been conducted to understand their metabolic pathways in humans (Gong et al., 2010).
Muscarinic Receptor Antagonists
- Some derivatives have been evaluated as antagonists of muscarinic receptors, which could be significant in treating conditions like Parkinson's disease (Broadley et al., 2011).
Mechanism of Action
properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3/c1-16-13-21(26-11-5-4-6-12-26)25-20(24-16)15-23-22(27)10-8-17-7-9-18(28-2)19(14-17)29-3/h7-10,13-14H,4-6,11-12,15H2,1-3H3,(H,23,27)/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTCQJHPLTCKYGU-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)methyl)acrylamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[5-(1H-indol-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2681644.png)


![2-[6-(3,4-Dimethylphenyl)pyridazin-3-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B2681654.png)


![1-(3-fluorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2681657.png)





![3,4-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2681663.png)
